molecular formula C12H5Cl3F3NO B1441957 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1053656-99-7

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1441957
CAS No.: 1053656-99-7
M. Wt: 342.5 g/mol
InChI Key: QSLUHKLJXNZKCB-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H5Cl3F3NO and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a compound with potential application in the field of agrochemicals due to its chemical structure that facilitates the synthesis of pesticides. The compound's synthesis involves processes that have been optimized for higher yields, illustrating its significance in creating effective chemical agents for pest control. Notably, the chemical also serves as a key intermediate in the development of herbicides, such as trifloxysulfuron, highlighting its utility in agriculture for controlling unwanted plant growth (Lu Xin-xin, 2006; Zuo Hang-dong, 2010).

Fungicidal Applications

The structural analysis of this compound derivatives, such as fluazinam, reveals its potential fungicidal properties. This compound's ability to form stable crystal structures through hydrogen bonding and other intermolecular interactions suggests its effectiveness in disrupting fungal growth, thereby supporting its application in managing plant diseases (Youngeun Jeon et al., 2013).

Material Science and Photoluminescent Properties

In material science, derivatives of this compound have been synthesized for their photoluminescent and magnetic properties. These compounds, through their interaction with rare earth elements, exhibit unique behaviors that are beneficial in the development of materials with specific electronic and optical properties. Such research paves the way for innovations in electronic devices and sensors (F. Pointillart et al., 2009).

Pharmaceutical Intermediates

The compound's role extends to the pharmaceutical industry, where it serves as a precursor in the synthesis of complex molecules. Its chemical structure allows for regioselective difunctionalization, enabling the creation of diverse pharmaceutical agents with potential therapeutic applications. This capability demonstrates the compound's versatility and its contribution to advancing medical research and drug development (Benjamin Heinz et al., 2021).

Insecticidal Activity

The insecticidal potential of this compound and its derivatives is noteworthy. The presence of a pyridine ring enhances the compound's activity against a wide range of soil insect pests, offering an effective solution for crop protection. Such findings underscore the importance of chemical synthesis in developing safer and more efficient insecticides (Dongqing Liu et al., 2006).

Properties

IUPAC Name

3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLUHKLJXNZKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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